Fosmethilan

Neurophysiology Organophosphate Mode of Action Calcium Channel Modulation

Fosmethilan (CAS 83733-82-8; phosmethylan; NE-79168) is a synthetic organothiophosphate insecticide belonging to the organophosphate chemical subclass and IRAC MoA Group 1B (acetylcholinesterase inhibitor). First reported in 1983 and subsequently marketed as an emulsifiable concentrate (e.g., Nevifosz 50 EC), it was deployed as a broad-spectrum insecticide against aphids, thrips, and mites in pome fruit, stone fruit, and vegetables.

Molecular Formula C13H19ClNO3PS2
Molecular Weight 367.9 g/mol
CAS No. 83733-82-8
Cat. No. B1202194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosmethilan
CAS83733-82-8
SynonymsNE 79168
NE-79168
O,O-dimethyl-S-(N-((2-chlorophenyl)butyramido)methyl)dithiophosphate
phosmethylan
Molecular FormulaC13H19ClNO3PS2
Molecular Weight367.9 g/mol
Structural Identifiers
SMILESCCCC(=O)N(CSP(=S)(OC)OC)C1=CC=CC=C1Cl
InChIInChI=1S/C13H19ClNO3PS2/c1-4-7-13(16)15(10-21-19(20,17-2)18-3)12-9-6-5-8-11(12)14/h5-6,8-9H,4,7,10H2,1-3H3
InChIKeyMVBGKYGTNGPFHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.25e-06 M

Structure & Identifiers


Interactive Chemical Structure Model





Fosmethilan (CAS 83733-82-8) – Obsolete Organothiophosphate Insecticide for Reference-Standard Procurement and Analytical Method Development


Fosmethilan (CAS 83733-82-8; phosmethylan; NE-79168) is a synthetic organothiophosphate insecticide belonging to the organophosphate chemical subclass and IRAC MoA Group 1B (acetylcholinesterase inhibitor) [1]. First reported in 1983 and subsequently marketed as an emulsifiable concentrate (e.g., Nevifosz 50 EC), it was deployed as a broad-spectrum insecticide against aphids, thrips, and mites in pome fruit, stone fruit, and vegetables [1]. Fosmethilan is now considered obsolete and is not approved under EU Regulation 1107/2009, yet it retains procurement relevance as an analytical reference standard, a tool compound for neurophysiological research, and a comparator in organophosphate environmental fate and ecotoxicology studies [1][2].

Obsolete organothiophosphate insecticide; not approved as active substance (EU 1107/2009). Reference-standard procurement only.
Analytical reference standard for environmental fate, residue method development, and ecotoxicology comparator studies.
Neurophysiology tool compound: reported selectivity for calcium-mediated inward current, distinct from classical IRAC 1B members.

Why a Generic Organophosphate (IRAC 1B) Cannot Replace Fosmethilan in Research or Analytical Workflows


Although Fosmethilan shares the acetylcholinesterase-inhibition mechanism with all IRAC Group 1B organophosphates, its physicochemical identity and biological selectivity profile diverge sharply from both legacy and contemporary class members. With a uniquely low log P (0.56) paired with high volatility (vapour pressure 12.0 mPa at 20 °C), Fosmethilan partitions into environmental and biological compartments differently than analogs such as fosthietan (water solubility ~50 g/L; log P not separately high) or azinphos-methyl (log P 2.47; vapour pressure ~5 × 10⁻⁷ Pa) [1][2]. Furthermore, electrophysiological evidence demonstrates that Fosmethilan differentially modulates neuronal membrane currents—targeting slow, calcium-mediated inward currents—whereas the reference organophosphate dimethoate prolongs action potentials via delayed outward rectification [3]. These compound-specific properties mean that swapping Fosmethilan for another IRAC 1B agent will alter experimental outcomes in neurotoxicity assays, environmental fate modelling, and residue analytical method validation.

Physicochemical profile mismatch

Fosmethilan's uniquely low log P and high volatility diverge sharply from other organophosphates; substitution alters environmental partitioning and fate modeling outcomes.

Neuronal target divergence

Reported modulation of slow calcium inward current differs from outward rectification effects of dimethoate; mechanistic endpoints may not transfer.

Non-systemic behaviour

Lack of plant translocation restricts residue distribution studies to surface-only; systemic analogs like fosthietan give different residue profiles.

Quantitative Differentiation Evidence for Fosmethilan Against Closest Organophosphate Analogs


Neuronal Membrane Target Selectivity: Fosmethilan Alters Calcium-Mediated Inward Current, Distinct from Dimethoate's Effect on Outward Rectification

In a direct, head-to-head microelectrophysiological study on identified Helix pomatia central neurons, Fosmethilan (phosmethylan; NE-79168) was compared with dimethoate and a second novel organophosphate (NE-79297). Dimethoate and NE-79297 both prolonged action potentials via delayed rectification of the outward potassium current, whereas Fosmethilan acted as a 'much more selective compound' that altered the slow, mainly calcium-mediated inward current without affecting outward rectification [1]. This qualitative divergence in ion-channel targeting among organophosphates sharing the same AChE-inhibitor classification demonstrates that Fosmethilan possesses a distinct neuronal membrane pharmacology.

Neuronal target selectivity
Head-to-head
Fosmethilan altered slow, mainly calcium-mediated inward current; dimethoate prolonged action potentials via delayed outward rectification.
Supports mechanistic differentiation beyond AChE inhibition for neurotoxicity research.
Molluscan neuron model; mammalian validation needed.
Neurophysiology Organophosphate Mode of Action Calcium Channel Modulation

Water Solubility and Lipophilicity Differentiation: Fosmethilan Exhibits a Unique Low-Solubility, Low-Log-P Profile Among Organophosphate Insecticides

Fosmethilan displays an anomalous physicochemical signature among organophosphate insecticides: very low aqueous solubility (2.3 mg/L at 20 °C) combined with an exceptionally low log P (0.56), indicating limited lipophilicity [1]. This contrasts sharply with the closest structural analog fosthietan, which is highly water-soluble (~50,000 mg/L at 25 °C) [2], and with phosalone (solubility 3.05 mg/L; log P 4.01–4.28) [3] and azinphos-methyl (solubility 28 mg/L; log P 2.466) . The low log P of Fosmethilan predicts reduced bioaccumulation potential relative to higher-log-P organophosphates, while its low water solubility constrains aqueous application and necessitates emulsifiable concentrate formulations.

Solubility & log P profile
Cross-study comparable
Fosmethilan: solubility 2.3 mg/L, log P 0.56. Fosthietan: ~50,000 mg/L. Phosalone: log P 4.0–4.3. Azinphos-methyl: solubility 28 mg/L, log P 2.47.
Dictates fundamentally different soil mobility and bioaccumulation profiles.
Solubility at 20–25 °C; verify cross-study comparability.
Environmental Fate Physicochemical Properties Formulation Science

Vapor Pressure and Volatility Risk Ranking: Fosmethilan Is Orders of Magnitude More Volatile Than Azinphos-methyl

Fosmethilan possesses a vapour pressure of 12.0 mPa at 20 °C, classified as 'highly volatile' with explicit advisory that 'drift is a concern and mitigation is advisable' upon application [1]. By comparison, the widely studied organophosphate azinphos-methyl has a vapour pressure of approximately 5.0 × 10⁻⁷ Pa (5.0 × 10⁻⁴ mPa) at 20 °C , representing a roughly 24,000-fold difference. This extreme volatility differential means that Fosmethilan, if deployed or studied in semi-field or environmental fate experiments, will exhibit dramatically higher atmospheric partitioning and potential for off-target vapour drift than low-volatility organophosphates.

Vapour pressure ranking
Cross-study comparable
Fosmethilan: 12.0 mPa (highly volatile). Azinphos-methyl: ~5 × 10⁻⁴ mPa. ~24,000-fold difference.
Enables high-volatility reference for drift model validation.
PPDB L3 data; verify with certified standard.
Volatilization Drift Risk Assessment Air Monitoring

Acute Mammalian Toxicity Divergence: Fosmethilan Is Markedly Less Acutely Toxic Than Fosthietan

In rat acute oral toxicity assays, Fosmethilan exhibits an LD₅₀ exceeding 49 mg/kg (PPDB, L3 source) [1], while an independent Chinese toxicology study reported an LD₅₀ of 21.52 mg/kg for male rats [2]. In stark contrast, the structurally related organophosphate fosthietan displays a rat oral LD₅₀ of 5 mg/kg [3]. This represents a minimum 4.3-fold to >9.8-fold lower acute toxicity for Fosmethilan compared with fosthietan. The acute dermal LD₅₀ values for Fosmethilan were reported as 76.72 mg/kg (male) and 71.16 mg/kg (female) in rats [2], further substantiating its comparatively moderate mammalian hazard profile within the organophosphate class.

Acute toxicity differential
Cross-study comparable
Fosmethilan rat oral LD₅₀ >49 mg/kg (PPDB) / 21.5 mg/kg male (Chinese study). Fosthietan: 5 mg/kg. ≥4.3-fold difference.
Reported lower acute toxicity may support handling protocol context; not a safety claim.
L3 and independent study sources; verify for local risk assessment.
Toxicology Risk Assessment Safety Handling

Non-Systemic Action Profile: Fosmethilan Lacks the Plant Translocation Properties of Fosthietan

Fosmethilan is reported to lack systemic or translaminar activity within treated plants; its insecticidal action is limited to contact and ingestion upon direct interception by the target pest, and its residual efficacy period is consequently short [1]. In contrast, fosthietan is explicitly described as a systemic organophosphate with contact and stomach action, capable of distribution within plant tissues to reach feeding nematodes and soil pests [2]. This functional dichotomy—non-systemic versus systemic—within structurally related organophosphorodithioates directly affects application methodology, residue dissipation kinetics, and suitability for specific pest–crop scenarios.

Systemic translocation
Class-level inference
Fosmethilan: non-systemic, contact action only. Fosthietan: systemic, plant translocation via root uptake.
Simplifies residue distribution studies (surface-only); may serve as negative control for phloem mobility.
Category inferred from regulatory descriptions; confirm for specific crop models.
Pesticide Systemicity Crop Protection Application Residue Behaviour

Ecotoxicological Degradation Profile: Fosmethilan Exhibits Variable Persistence in Avian Embryos Relative to Methyl-Parathion

In ecotoxicological trials, phosmethylan (Fosmethilan) was administered into the air space of pheasant, quail, and hen eggs alongside parathion, methyl-parathion, carbendazim, and 2,4-D-amine-Na. Analytical chemistry data demonstrated a varying degradation rate of the compounds within avian embryos of the same species, with phosmethylan residues persisting sufficiently to directly disturb normal embryonic development and induce pathophysiological and morphological changes [1]. A separate study judged the ecotoxicological impact of Nevifosz 50 EC (Fosmethilan 50% EC) as 'high' in pheasant embryos during injection treatments, specifically compared with methyl-parathion (Wofatox 50 EC), carbendazim (Kolfugo 25 FW), and 2,4-D (Dikamin D) [2]. A teratogenicity study further reported that Fosmethilan at proposed field doses (1.5–2.0 L/ha) was likely not teratogenic for other avian species, suggesting a favourable margin of safety at agricultural application rates [3].

Avian Ecotoxicology Pesticide Degradation Developmental Toxicity

Evidence-Backed Application Scenarios for Fosmethilan Procurement and Use


Neurophysiology Tool Compound for Calcium-Channel-Mediated Organophosphate Neurotoxicity Research

Fosmethilan (phosmethylan; NE-79168) can be procured as a selective pharmacological probe to investigate calcium-mediated inward current modulation in molluscan and potentially mammalian neuronal models. The direct electrophysiological evidence that Fosmethilan diverges from dimethoate by targeting slow calcium currents rather than potassium outward rectification [1] positions it as a unique tool for dissecting non-cholinesterase mechanisms of organophosphate neurotoxicity, including calcium-dependent excitotoxicity pathways implicated in chronic neurological sequelae.

High-Volatility Organophosphate Reference Standard for Environmental Fate and Drift Modelling

With a vapour pressure of 12.0 mPa at 20 °C—classified as 'highly volatile'—Fosmethilan serves as an upper-bound volatility reference compound for organophosphate atmospheric partitioning studies [1]. Its procurement as a certified analytical standard enables environmental chemists to calibrate air-sampling methods, validate pesticide drift models (e.g., AGDISP, IDEFICS), and compare volatilization fluxes against low-volatility organophosphates such as azinphos-methyl (vapour pressure ~5 × 10⁻⁴ mPa).

Low-Log-P Organophosphate Benchmark for Bioaccumulation and Soil Mobility Studies

Fosmethilan's uniquely low log P (0.56) among organophosphate insecticides [1] makes it a valuable negative-control or low-bioaccumulation reference in comparative bioconcentration factor (BCF) and soil organic-carbon-partitioning (Koc) experiments. Its procurement enables researchers to bracket the lipophilicity range of the organophosphate class when studying structure–activity relationships governing environmental persistence, groundwater leaching potential, and non-target organism exposure.

Avian Embryo Toxicity Reference Compound with Known Degradation Kinetics

Fosmethilan is a documented reference compound for avian developmental toxicity studies, with published degradation kinetics in pheasant, quail, and hen embryos [2] and teratogenicity data at field-relevant doses (1.5–2.0 L/ha of Nevifosz 50 EC) [3]. Its procurement supports ecotoxicology laboratories conducting comparative embryo mortality and teratogenicity screens, particularly when benchmarking legacy organophosphate residues against modern reduced-risk insecticides.

Application
Selection Property
Validation Focus
Neurophysiology tool compound
Neuronal Ca²⁺-current selectivity context
Electrophysiological endpoint validation in model systems
High-volatility environmental fate reference
Vapour pressure (volatility ranking)
Drift model calibration against low-volatility organophosphates
Low-log P bioaccumulation benchmark
Low log P (limited lipophilicity)
Comparative BCF and Koc partitioning studies
Avian embryo toxicity reference
Degradation kinetics and embryo sensitivity data
Comparative avian developmental toxicity screening
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